Reversible Versus Irreversible Photolysis: Mechanistic Differentiation from Triarylsulfonium Photoacid Generators
4-Hydroxyphenyldimethylsulfonium methyl sulfate belongs to the dialkyl-4-hydroxyphenylsulfonium salt class, which undergoes reversible photodissociation upon UV irradiation, generating ylides and Brønsted acids in an equilibrium process. This contrasts fundamentally with triarylsulfonium salts (e.g., triphenylsulfonium hexafluoroantimonate), which undergo irreversible C–S bond homolytic cleavage to produce aryl radicals and diarylsulfinium cation-radicals [1]. The mechanistic distinction carries direct procurement implications: reversible systems enable photosensitization by aryl ketones extending the operational wavelength range beyond 300 nm, whereas irreversible triarylsulfonium salts are limited to direct photolysis below 300 nm in the absence of polynuclear hydrocarbon sensitizers [1]. This property enables long-wavelength UV (>320 nm) cationic polymerization when paired with appropriate aryl ketone sensitizers, a capability not accessible with unmodified triarylsulfonium PAGs.
| Evidence Dimension | Photolysis mechanism and wavelength accessibility |
|---|---|
| Target Compound Data | Reversible photodissociation; photosensitizable with aryl ketones to >320 nm operational range |
| Comparator Or Baseline | Triarylsulfonium salts (irreversible C–S bond cleavage; direct photolysis limited to <300 nm) |
| Quantified Difference | Wavelength extension from <300 nm to >320 nm via sensitization |
| Conditions | UV irradiation; polymer film matrices; photopolymerization of epoxy monomers |
Why This Matters
This mechanistic distinction determines which photosensitizer system can be employed and defines the accessible wavelength range for photopolymerization applications, directly influencing formulation design and process compatibility.
- [1] Crivello, J. V.; Lee, J. L. Photosensitized cationic polymerizations using dialkylphenacylsulfonium and dialkyl(4-hydroxyphenyl)sulfonium salt photoinitiators. Macromolecules 1981, 14 (5), 1141–1147. View Source
